1-oxo-1,2-dihydro-4-isoquinolinecarboxylic acid
Overview
Description
1-oxo-1,2-dihydro-4-isoquinolinecarboxylic acid is an organic compound with the molecular formula C10H7NO3. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a carboxylic acid group and a keto group attached to the isoquinoline ring. It has a molecular weight of 189.17 g/mol and a melting point of approximately 310°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-oxo-1,2-dihydro-4-isoquinolinecarboxylic acid can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminobenzoic acid with glyoxylic acid under acidic conditions can yield the desired compound. Another method involves the oxidation of 1,2-dihydroisoquinoline-4-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-oxo-1,2-dihydro-4-isoquinolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 1-hydroxy-1,2-dihydro-4-isoquinolinecarboxylic acid.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alcohols, amines, and other nucleophiles
Major Products:
Oxidation Products: More oxidized isoquinoline derivatives.
Reduction Products: 1-hydroxy-1,2-dihydro-4-isoquinolinecarboxylic acid.
Substitution Products: Esters, amides, and other functionalized derivatives
Scientific Research Applications
1-oxo-1,2-dihydro-4-isoquinolinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-oxo-1,2-dihydro-4-isoquinolinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-oxo-1,2-dihydro-4-isoquinolinecarboxylic acid can be compared with other similar compounds, such as:
1-hydroxy-1,2-dihydro-4-isoquinolinecarboxylic acid: A reduced form with a hydroxyl group instead of a keto group.
2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxylic acid: A methylated derivative with different chemical properties.
1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxylic acid: A derivative with a pyridine ring, offering unique biological activities
Properties
IUPAC Name |
1-oxo-2H-isoquinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-7-4-2-1-3-6(7)8(5-11-9)10(13)14/h1-5H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEDZEDITFIMAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CNC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349120 | |
Record name | 1-Oxo-1,2-dihydroisoquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34014-51-2 | |
Record name | 1-Oxo-1,2-dihydroisoquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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